![molecular formula C18H22N2O4 B2696953 4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid CAS No. 931374-39-9](/img/structure/B2696953.png)
4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid
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Description
4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid (CHOPBA), also known as 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid, is an organic compound with a unique structure and a broad range of applications in the laboratory. It is a cyclic amide that can be synthesized from cyclohexanecarboxylic acid and 1-amino-5-oxopyrrolidine-3-carboxylic acid. CHOPBA has been used in a variety of scientific research applications, including drug design and development, inorganic chemistry, and medicinal chemistry.
Scientific Research Applications
Efficient Synthesis of Coupling Agents
An efficient synthesis protocol for a heterobifunctional coupling agent, critical for chemoselective conjugation of proteins and enzymes, was developed. This synthesis, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, leads to the preparation of coupling agents with over 99% purity, suitable for high-purity applications in bioconjugation and material science (Reddy et al., 2005).
Hydrogen Bonding in Co-crystals
The study of co-crystals involving benzoic acid derivatives has provided insights into hydrogen bonding interactions, particularly in the context of solid-state chemistry. These interactions play a critical role in forming extended ribbons and chains that are foundational in the development of new materials (Lemmerer & Bourne, 2012).
Development of Heterocyclic Compounds
Research into the synthesis of saturated heterocycles containing benzoxazinones demonstrates the potential for developing novel organic compounds with specific structural features. These compounds have applications in medicinal chemistry and organic synthesis (Kivelä et al., 2003).
Study of Triorganostannyl Esters
The structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, with different substituents on tin, sheds light on their physicochemical properties. This research contributes to the understanding of how these compounds interact with metal centers, affecting both photophysical properties and conformation (Tzimopoulos et al., 2010).
Liquid Crystalline Complexes
A new type of supramolecular liquid crystalline complexes, formed by intermolecular hydrogen bond formation, exhibits enantiotropic nematic phases. This finding is significant for the field of liquid crystal displays and other optoelectronic devices (Alaasar & Tschierske, 2019).
Synthesis of Novel Bicyclic Systems
A one-pot condensation process for creating novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems has been developed. This method opens up new avenues for the synthesis of compounds with potential biological activity (Kharchenko et al., 2008).
properties
IUPAC Name |
4-[(1-cyclohexyl-5-oxopyrrolidine-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-16-10-13(11-20(16)15-4-2-1-3-5-15)17(22)19-14-8-6-12(7-9-14)18(23)24/h6-9,13,15H,1-5,10-11H2,(H,19,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSLPWSINAZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid |
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